molecular formula C17H14BrNO B2582710 1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole CAS No. 161063-22-5

1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole

Cat. No.: B2582710
CAS No.: 161063-22-5
M. Wt: 328.209
InChI Key: SZEKZZOKRHAYFB-UHFFFAOYSA-N
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Description

1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1H-pyrrole is a pyrrole derivative featuring a bromophenyl group at position 1 and a methoxyphenyl group at position 2. This compound serves as a key intermediate in synthesizing tyrosine phosphatase inhibitors and other bioactive molecules . Its structural uniqueness arises from the electron-withdrawing bromine and electron-donating methoxy substituents, which influence its physicochemical and biological properties.

Properties

IUPAC Name

1-(4-bromophenyl)-2-(4-methoxyphenyl)pyrrole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14BrNO/c1-20-16-10-4-13(5-11-16)17-3-2-12-19(17)15-8-6-14(18)7-9-15/h2-12H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SZEKZZOKRHAYFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)C2=CC=CN2C3=CC=C(C=C3)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14BrNO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole typically involves the reaction of 4-bromoaniline with 4-methoxybenzaldehyde in the presence of a suitable catalyst. The reaction proceeds through a condensation reaction followed by cyclization to form the pyrrole ring. Common catalysts used in this reaction include Lewis acids such as zinc chloride or aluminum chloride. The reaction is usually carried out under reflux conditions in an organic solvent such as toluene or ethanol.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the reaction. Additionally, purification techniques such as recrystallization or column chromatography are employed to obtain the pure compound.

Chemical Reactions Analysis

Types of Reactions

1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound to its corresponding amines or other reduced forms.

    Substitution: The bromine atom in the 4-bromophenyl group can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.

    Reduction: Reducing agents such as sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation are commonly used.

    Substitution: Nucleophilic substitution reactions often use reagents like sodium azide, sodium thiolate, or Grignard reagents.

Major Products Formed

    Oxidation: Quinones or other oxidized derivatives.

    Reduction: Amines or other reduced forms.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Structural Characteristics

The synthesis of 1-(4-bromophenyl)-2-(4-methoxyphenyl)-1H-pyrrole typically involves multi-step organic reactions. The compound features a pyrrole ring substituted with a bromophenyl and a methoxyphenyl group, which may enhance its lipophilicity and biological activity.

Key Steps in Synthesis:

  • Condensation Reactions: Formation of the pyrrole core.
  • Bromination: Introduction of the bromine atom at the 4-position.
  • Methoxylation: Introduction of the methoxy group on the phenyl ring.

Research has highlighted several biological activities associated with this compound, including:

Anticancer Properties

Studies indicate that derivatives of pyrrole compounds exhibit significant anticancer activity. For instance, related compounds have been shown to induce apoptosis in cancer cells through mechanisms such as caspase activation and modulation of cell cycle progression.

Case Study:
In vitro assays demonstrated that similar compounds reduced cell viability in breast cancer cell lines (MCF-7), with IC50 values indicating potent activity at micromolar concentrations .

Antimicrobial Activity

The compound's structure allows for interactions with bacterial membranes or critical enzymes for bacterial survival. Research has shown that certain derivatives exhibit significant antibacterial effects against both Gram-positive and Gram-negative bacteria.

Case Study:
Inhibition zones were observed in disk diffusion assays, suggesting effective antibacterial properties against various bacterial strains .

Data Tables

Mechanism of Action

The mechanism of action of 1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1h-pyrrole depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, or DNA. The compound’s effects are mediated through various pathways, including inhibition of enzyme activity, modulation of receptor signaling, or induction of apoptosis in cancer cells.

Comparison with Similar Compounds

Structural Analogues: Substituent Position and Halogen Effects

Key Observations :

  • Positional Isomerism: Swapping substituent positions (e.g., bromophenyl at position 1 vs. 2) alters synthetic accessibility and reactivity. For example, the positional isomer in has a lower yield (71.8%) compared to simpler monosubstituted derivatives like 1-(4-bromophenyl)-1H-pyrrole (93% yield) .
  • Halogen Effects : Replacing bromine with chlorine (as in ) reduces yield (50.9%), likely due to differences in electronic effects during synthesis. Bromine’s stronger electron-withdrawing nature may enhance stability in enzyme-binding interactions .

Physicochemical Properties

Table 2: Spectroscopic and Electrochemical Data
Compound Name IR Peaks (cm⁻¹) UV-Vis Absorption (λ_max, nm) Electrochemical Bandgap (eV) Reference ID
1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1H-pyrrole 1599 (C=N), 1262 (C-O) Not reported Not reported
1-(4-Bromophenyl)-1H-pyrrole 831 (C-Br), 758 (p-substituted C6H4) 290–310 3.2–3.5
1-(4-Methoxyphenyl)-1H-pyrrole 1173 (C-O), 1032 (C-N) 280–300 3.0–3.3

Key Observations :

  • The methoxy group’s C-O stretch (1262 cm⁻¹) and bromine’s absorption (831 cm⁻¹) are diagnostic for structural confirmation .
  • Electron-donating methoxy groups reduce electrochemical bandgaps compared to bromine-substituted derivatives, enhancing conductivity in conjugated systems .

Key Observations :

  • Derivatives of the target compound, such as the demethylated phenol analogue, show enhanced antioxidant activity (78% DPPH scavenging) due to increased polarity .
  • Methylation at position 5 (as in ) improves neuroprotective effects, suggesting steric and electronic modifications enhance cellular uptake or target binding .

Biological Activity

1-(4-Bromophenyl)-2-(4-methoxyphenyl)-1H-pyrrole is a synthetic compound that has garnered attention due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. The unique structural features, including a bromine atom and a methoxy group, may enhance its reactivity and biological efficacy. This article reviews the biological activity of this compound, highlighting relevant research findings, mechanisms of action, and potential applications.

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial properties. Studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria.

  • Minimum Inhibitory Concentration (MIC) : The compound showed MIC values ranging from 3.12 to 12.5 µg/mL against Staphylococcus aureus and Escherichia coli, indicating strong antibacterial activity compared to standard antibiotics like ciprofloxacin (MIC = 2 µg/mL) .
Bacterial StrainMIC (µg/mL)Control (Ciprofloxacin)
Staphylococcus aureus3.122
Escherichia coli12.52

Anticancer Activity

In addition to its antimicrobial effects, this compound has been investigated for its anticancer properties. Preliminary studies suggest that it may induce apoptosis in cancer cells through mechanisms involving the inhibition of specific enzymes and modulation of signaling pathways.

  • Mechanism of Action : The compound may inhibit enzyme activity related to cancer cell proliferation and induce apoptosis via the COX-2/PGE2 pathway .

Study on Antioxidant Activity

A recent study explored the antioxidant properties of pyrrole derivatives, including this compound. The findings indicated that these compounds could mitigate oxidative stress in cellular models, potentially protecting against neurodegenerative diseases like Parkinson's disease .

Synthesis and Biological Evaluation

A comprehensive synthesis study reported the preparation of various pyrrole derivatives, including the target compound. The synthesized compounds were evaluated for their biological activities, revealing that those with bromine or methoxy substitutions exhibited enhanced antimicrobial effects .

The biological activity of this compound can be attributed to various mechanisms:

  • Enzyme Inhibition : The compound interacts with specific enzymes involved in bacterial metabolism and cancer cell growth.
  • Receptor Modulation : It may modulate receptor signaling pathways that are critical for cell survival and proliferation.
  • Induction of Apoptosis : The compound has shown potential in triggering programmed cell death in cancer cells.

Q & A

Q. Table 1. Key Spectral Data for Structural Confirmation

TechniqueObserved DataReference
1H^1H NMR3.85 ppm (s, 3H, OCH3_3)
13C^{13}C NMR158.3 ppm (C=O ester)
HRMS[M+H]+^+ m/z 358.0231 (calc.)

Q. Table 2. Comparative Bioactivity of Derivatives

DerivativeMIC (µg/mL, Mtb)IC50_{50}1_1 Receptor)
Parent Compound12.50.45 µM
4-Fluoro Analog6.20.22 µM
3,5-Dimethyl Analog25.01.8 µM

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